molecular formula C10H16ClNO2 B13537046 1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride

1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B13537046
M. Wt: 217.69 g/mol
InChI Key: ZOVWPPMHEROFHU-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride typically involves the reductive amination of 2,4-dimethoxyacetophenone. The process includes the following steps:

    Formation of the imine: 2,4-Dimethoxyacetophenone reacts with ammonia or a primary amine to form an imine intermediate.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the amine.

    Hydrochloride salt formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-dimethoxyacetophenone, while substitution reactions can produce various substituted phenethylamines.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride
  • 1-(2,4-Dimethoxyphenyl)ethan-1-amine
  • 2-(3,4-Dimethoxyphenyl)ethan-1-amine

Uniqueness

1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its chemical reactivity and interaction with biological targets. This distinct structure allows for unique applications and properties compared to its analogs.

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)9-5-4-8(12-2)6-10(9)13-3;/h4-7H,11H2,1-3H3;1H

InChI Key

ZOVWPPMHEROFHU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)OC)N.Cl

Origin of Product

United States

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